molecular formula C15H23N3O3 B14097098 tert-butyl 2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate

tert-butyl 2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate

Cat. No.: B14097098
M. Wt: 293.36 g/mol
InChI Key: YPYCLXQLGNZYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-[[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a hydroxycarbamimidoyl moiety, and a phenyl ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Hydroxycarbamimidoyl Group: This step involves the reaction of an appropriate amine with a cyanamide derivative under acidic conditions to form the hydroxycarbamimidoyl group.

    Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

tert-Butyl 2-[[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the inhibition of key biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-[[4-[(E)-N’-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-13(19)10-18(4)9-11-5-7-12(8-6-11)14(16)17-20/h5-8,20H,9-10H2,1-4H3,(H2,16,17)

InChI Key

YPYCLXQLGNZYGV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.